molecular formula C13H17NO3 B12082715 Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate

Cat. No.: B12082715
M. Wt: 235.28 g/mol
InChI Key: XIHFVOYOJWEQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is an organic compound with the molecular formula C14H19NO3 This compound features a benzoate ester functional group, an amino group, and a tetrahydro-2H-pyran-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Substitution: The synthesis of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate typically begins with the nitration of methyl benzoate to introduce a nitro group at the meta position. This is followed by catalytic hydrogenation to reduce the nitro group to an amino group.

    Formation of Tetrahydro-2H-pyran-4-yl Substituent: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the tetrahydro-2H-pyran-4-yl group under basic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and hydrogenation processes, followed by purification steps such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features enable it to bind to specific proteins or nucleic acids, making it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them potential leads for new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-(tetrahydro-2H-furan-4-yl)benzoate: Similar structure but with a furan ring instead of a pyran ring.

    Methyl 3-amino-5-(tetrahydro-2H-thiopyran-4-yl)benzoate: Similar structure but with a thiopyran ring instead of a pyran ring.

Uniqueness

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-amino-5-(oxan-4-yl)benzoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)11-6-10(7-12(14)8-11)9-2-4-17-5-3-9/h6-9H,2-5,14H2,1H3

InChI Key

XIHFVOYOJWEQBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CCOCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.